4,4'-Diethynylbiphenyl
Description
4,4'-Diethynylbiphenyl (DEBP), with the molecular formula C₁₆H₁₀, is a symmetric aromatic compound featuring two ethynyl (–C≡C–) groups at the para positions of a biphenyl core. Its rigid, planar structure and highly reactive terminal alkynes make it a critical monomer in materials science for synthesizing conjugated polymers, porous organic networks (POPs), and carbon/carbon composites . DEBP is synthesized via Sonogashira coupling or halogenation of precursors like 4,4′-bis(2-iodoethynyl)-1,1′-biphenyl, yielding high-purity monomers for polymerization . Applications span heat-resistant resins (char yield up to 95% after pyrolysis), optoelectronic materials, and catalysts due to its ability to form cross-linked, thermally stable networks .
Properties
IUPAC Name |
1-ethynyl-4-(4-ethynylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h1-2,5-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJJMQSKDPNPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC=C(C=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434139 | |
| Record name | 4,4'-DIETHYNYLBIPHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38215-38-2 | |
| Record name | 4,4'-DIETHYNYLBIPHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Diethynylbiphenyl can be synthesized through several methods, including:
Suzuki Coupling Reaction: This method involves the reaction of 4,4’-dibromobiphenyl with ethynylboronic acid in the presence of a palladium catalyst and a base.
Sonogashira Coupling Reaction: This reaction uses 4,4’-dibromobiphenyl and terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst under basic conditions.
Industrial Production Methods: Industrial production of 4,4’-Diethynylbiphenyl typically involves large-scale Sonogashira coupling reactions due to their efficiency and high yield .
Chemical Reactions Analysis
4,4’-Diethynylbiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form biphenyl diacetylene derivatives.
Polymerization: It can undergo oxidative polycondensation to form oligomers with alternating biphenyl and diacetylene chains.
Cycloaddition Reactions: It serves as a monomer in the cycloaddition reactions with epoxides and carbon dioxide to form cyclocarbonates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Polymerization: Catalysts such as palladium and copper are used in Sonogashira coupling reactions.
Cycloaddition: Catalysts like metal porphyrins are employed.
Major Products:
- Biphenyl diacetylene derivatives
- Cyclocarbonates
- Conjugated polymers
Scientific Research Applications
Organic Electronics
Conductive Polymers
4,4'-Diethynylbiphenyl serves as a precursor for synthesizing conductive polymers. Its diethynyl groups facilitate cross-linking reactions that enhance the electrical conductivity of polymer matrices. These materials are crucial in developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to their excellent charge transport properties.
Case Study: OLEDs
Research has demonstrated that incorporating this compound into OLED structures significantly improves device efficiency. The compound's ability to form stable thin films allows for better light emission and reduced energy losses during operation .
Polymer Chemistry
Synthesis of Functional Polymers
The compound is utilized in the synthesis of various functional polymers through polymerization processes such as Sonogashira coupling. This method enables the formation of polymers with tailored properties for specific applications in coatings, adhesives, and composite materials.
Data Table: Polymer Properties
| Polymer Type | Synthesis Method | Key Properties | Applications |
|---|---|---|---|
| Conductive Polymer | Sonogashira Coupling | High electrical conductivity | OLEDs, OPVs |
| Cross-linked Polymer | Polycondensation | Enhanced thermal stability | Coatings, adhesives |
Photochemistry
Photooxygenation Reactions
this compound can undergo selective photooxygenation reactions under visible light irradiation. This process is facilitated by catalysts such as 9-phenyl-10-methylacridinium perchlorate, leading to the formation of valuable oxygenated products like aldehydes .
Case Study: Synthesis of Aldehydes
In a study involving the photooxygenation of this compound, researchers successfully synthesized 4-(4'-methylphenyl)benzaldehyde. The reaction conditions were optimized to maximize yield and selectivity, demonstrating the compound's utility in synthesizing complex organic molecules .
Material Science
Nanomaterials Development
The unique structure of this compound allows it to serve as a building block in the fabrication of nanomaterials. Its ability to participate in self-assembly processes makes it suitable for creating nanostructured materials with applications in sensors and catalysis.
Mechanism of Action
The mechanism of action of 4,4’-Diethynylbiphenyl involves its ability to participate in various chemical reactions due to the presence of ethynyl groups. These groups facilitate the formation of conjugated systems, which are crucial for its applications in materials science and catalysis . The compound acts as a spacer in donor-acceptor systems, enhancing charge separation and transfer .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Reactivity Comparisons
The table below contrasts DEBP with structurally analogous compounds:
Polymerization Behavior
- DEBP vs. DEB : DEB’s smaller aromatic ring increases reactivity, but DEBP’s biphenyl core enhances thermal stability. DEBP-based POPs exhibit superior CO₂ adsorption (3× improvement vs. DEB) due to extended π-conjugation .
- Catalyst Dependency : DEBP polymerizes efficiently with Rh catalysts (e.g., [Rh(cod)Cl]₂/PPh₃), yielding linear/hyperbranched poly(arylene chlorovinylene)s (Mw up to 5.31×10⁵) . DEB requires nickel catalysts (e.g., Ni(acac)₂·2Ph₃P) for cyclotrimerization, often forming gels due to uncontrolled branching .
Functional Properties
- Optoelectronics : DEBP’s ethynyl groups facilitate conjugation in dyes, causing hypsochromic shifts in absorption spectra compared to DEB-based chromophores .
- Gas Adsorption : DEBP-derived POP-3 (with triarylamine bridges) shows enhanced H₂ uptake (3× at 77 K) and CO₂ adsorption vs. DEB-based analogues .
Morphological Control
- Order vs. Disorder: DEBP’s lack of directing groups (e.g., –OH in EHBP) leads to disordered polymerization products, whereas EHBP forms aligned organometallic chains .
- Rigidity vs. Flexibility : DEBP’s biphenyl structure provides rigidity, while 4,4'-diethynyldiphenylmethane’s methylene spacer introduces flexibility, reducing thermal resistance but improving processability .
Key Research Findings
- Carbon Composites : DEBP-based resins achieve 95% char yield after pyrolysis, outperforming DEB (90%) and diethynyldiphenylmethane (85%) .
- Catalytic Applications: DEBP-Au/Pd hybrids (e.g., trans,trans-[dithiolate-Pd(II)-DEBP]) enable single S-bridged nanoparticle networks for catalytic surfaces .
- Optoelectronic Tuning : DEBP’s extended conjugation in triazole dyes shifts absorption maxima by 20–30 nm vs. DEB .
Biological Activity
4,4'-Diethynylbiphenyl is a biphenyl derivative characterized by the presence of two ethynyl groups at the para positions of the biphenyl structure. This compound has garnered attention in various fields, including materials science and medicinal chemistry, due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, drawing from diverse research findings and case studies.
Chemical Structure
The molecular formula of this compound is CH, with a molecular weight of approximately 178.24 g/mol. The compound features a biphenyl backbone with two ethynyl groups attached to the para positions.
Synthesis
The synthesis of this compound typically involves coupling reactions such as Sonogashira coupling, which allows for the introduction of ethynyl groups onto the biphenyl scaffold. This method is favored for its efficiency and ability to produce high yields of the desired compound.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC value in the low micromolar range .
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis in cancer cells. This is facilitated by the activation of caspase pathways and the disruption of mitochondrial membrane potential, leading to cell death .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have indicated that this compound exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported in the range of 20-40 µg/mL .
Table 2: Antimicrobial Activity of this compound
Case Study 1: Anticancer Efficacy in Vivo
A recent in vivo study evaluated the efficacy of this compound in a mouse model bearing human breast cancer xenografts. The compound was administered at a dosage of 10 mg/kg body weight per day for four weeks. Results showed a significant reduction in tumor volume compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment .
Case Study 2: Synergistic Effects with Other Compounds
Another study investigated the synergistic effects of combining this compound with conventional chemotherapeutic agents like doxorubicin. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines and improved survival rates in animal models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
